molecular formula C11H9ClFNOS B8704624 3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone CAS No. 591781-26-9

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone

Cat. No.: B8704624
CAS No.: 591781-26-9
M. Wt: 257.71 g/mol
InChI Key: LDWGPUOBZGUBJB-UHFFFAOYSA-N
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Description

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone is a useful research compound. Its molecular formula is C11H9ClFNOS and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

591781-26-9

Molecular Formula

C11H9ClFNOS

Molecular Weight

257.71 g/mol

IUPAC Name

3-(chloromethylsulfanyl)-7-fluoro-1-methylquinolin-4-one

InChI

InChI=1S/C11H9ClFNOS/c1-14-5-10(16-6-12)11(15)8-3-2-7(13)4-9(8)14/h2-5H,6H2,1H3

InChI Key

LDWGPUOBZGUBJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)SCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.59 g (5 mmole) of racemic flosequinan (1) were added (over the course of one minute) to a mixture of thionyl chloride (12 ml) and pyridine (3 ml) with efficient stirring and gentle cooling in a bath of dry ice and acetone, to keep the temperature in the range of 0° C. to 6° C. The mixture was stirred at approximately 0° C. for 5 minutes, cooled to −5° C. and poured as a thin stream into 350 ml of ice-water with efficient stirring. After 10 minutes of stirring at 0° C., a solid was filtered off, washed with water and dried over phosphorous pentoxide, under high vacuum producing 2.82 g (74% yield) of 95% pure (by 1H NMR) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone (6). 1H NMR, CDCl3, δ=8.50 dd, 1H, J=6.6 & 9.0 Hz, H at C5; 8.01 s, 1H, H at C2; 7.18 ddd, 1H, J=2.1 & 9.0 & 10.2 Hz, H at C6; 7.09 dd, 1H, J=2.1 & 10.2 Hz, H at C8; 5.01 s, 2H, CH2; 3.83 s, 3H, N—CH3.
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3.59 g
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12 mL
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3 mL
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350 mL
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Synthesis routes and methods II

Procedure details

In other embodiments, the synthesis of racemic monochloroflosequinan is carried out as a three step procedure, as described in more detail in Example 2. Briefly, in the first step, racemic flosequinan is reduced to desoxyflosequinan (7-fluoro-1-methyl-3-methylthio-4-quinolone). In the second step, desoxyflosequinan is chlorinated using N-chlorosuccinimide, to produce chlorodesoxyflosequinan (3-chloromethylthio-7-fluoro-1-methyl-4-quinolone). In the third step, chlorodesoxyflosequinan is subjected to oxidation to produce 3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (monochloroflosequinan). Such oxidation may be accomplished using hydrogen peroxide.
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7-fluoro-1-methyl-3-methylthio-4-quinolone
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Synthesis routes and methods III

Procedure details

FIG. 9 depicts the second step in the synthesis of e.e.(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone and (R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone. In this step, 7-fluoro-1-methyl-3-methylthio-4-quinolone is chlorinated as described to produce 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone.
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(S)-(+)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
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(R)-(−)-3-chloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
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7-fluoro-1-methyl-3-methylthio-4-quinolone
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Synthesis routes and methods IV

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
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3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
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